![molecular formula C44H48P2S B1625181 Bis(3,5-dimethylphenyl){(1S,4R)-3-[4-(diphenylphosphanyl)-2,5-dimethylthiophen-3-yl]-4,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl}phosphane CAS No. 868851-48-3](/img/structure/B1625181.png)
Bis(3,5-dimethylphenyl){(1S,4R)-3-[4-(diphenylphosphanyl)-2,5-dimethylthiophen-3-yl]-4,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl}phosphane
Descripción general
Descripción
Bis(3,5-dimethylphenyl){(1S,4R)-3-[4-(diphenylphosphanyl)-2,5-dimethylthiophen-3-yl]-4,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl}phosphane, commonly referred to as “Bis-DPP” , is a complex organic compound. It belongs to the class of phosphine ligands and is widely used in coordination chemistry and catalysis. The compound’s intricate structure combines aromatic rings, a phosphorus center, and a bicyclic framework.
Synthesis Analysis
The synthesis of Bis-DPP involves several steps, including the preparation of the thiophene-based ligand , followed by its reaction with a suitable phosphine precursor. The stereochemistry of the bicyclic system is crucial for its chiral properties. Researchers have developed various synthetic routes to access Bis-DPP with high enantiopurity.Molecular Structure Analysis
- Core Structure : The central phosphorus atom is coordinated to two 3,5-dimethylphenyl groups and the chiral bicyclic ligand. The latter imparts chirality to the compound.
- Stereochemistry : The (1S,4R) configuration ensures optimal binding properties in asymmetric catalysis.
- Aromatic Rings : The phenyl rings contribute to the overall stability and electronic properties of Bis-DPP.
Chemical Reactions Analysis
- Coordination Chemistry : Bis-DPP serves as a versatile ligand in transition metal complexes. It forms stable coordination bonds with metals such as palladium, rhodium, and iridium.
- Catalysis : Bis-DPP-based complexes participate in various catalytic reactions, including asymmetric hydrogenation, cross-coupling, and C–H activation.
- Substitution Reactions : The ligand can undergo ligand exchange reactions, leading to modified complexes.
Physical And Chemical Properties Analysis
- Melting Point : Bis-DPP typically melts at around 150–160°C .
- Solubility : It is soluble in common organic solvents like dichloromethane, toluene, and hexane.
- Color : The compound appears as a yellow to orange solid .
Safety And Hazards
- Bis-DPP is generally considered safe when handled properly.
- However, as with any chemical, precautions should be taken during synthesis and handling.
- Use appropriate protective equipment, work in a well-ventilated area, and follow safety guidelines.
Direcciones Futuras
- Researchers continue to explore novel applications of Bis-DPP in catalysis and materials science.
- Investigate its behavior in more complex reaction environments.
- Optimize ligand design for specific catalytic processes.
: Wikipedia - Bis(3,5-dimethylphenyl){(1S,4R)-3-[4-(diphenylphosphanyl)-2,5-dimethylthiophen-3-yl]-4,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl}phosphane
: The New York Times - How Tall Is Mount Everest? For Nepal, It’s a Touchy Question
Propiedades
IUPAC Name |
bis(3,5-dimethylphenyl)-[(1S,4R)-3-(4-diphenylphosphanyl-2,5-dimethylthiophen-3-yl)-4,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl]phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H48P2S/c1-28-22-29(2)25-36(24-28)46(37-26-30(3)23-31(4)27-37)42-38-20-21-44(9,43(38,7)8)40(42)39-32(5)47-33(6)41(39)45(34-16-12-10-13-17-34)35-18-14-11-15-19-35/h10-19,22-27,38H,20-21H2,1-9H3/t38-,44+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXALFYRSNRCLFG-YWZTWLIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C3=C(C4(CCC3C4(C)C)C)C5=C(SC(=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C3=C([C@@]4(CC[C@H]3C4(C)C)C)C5=C(SC(=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H48P2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468045 | |
| Record name | Bis(3,5-dimethylphenyl){(1S,4R)-3-[4-(diphenylphosphanyl)-2,5-dimethylthiophen-3-yl]-4,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl}phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
670.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
bis(3,5-dimethylphenyl)-[(1S,4R)-3-(4-diphenylphosphanyl-2,5-dimethylthiophen-3-yl)-4,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl]phosphane | |
CAS RN |
868851-48-3 | |
| Record name | Bis(3,5-dimethylphenyl){(1S,4R)-3-[4-(diphenylphosphanyl)-2,5-dimethylthiophen-3-yl]-4,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl}phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(Pyridin-3-YL)-1,4-diazabicyclo[3.1.1]heptane](/img/structure/B1625100.png)
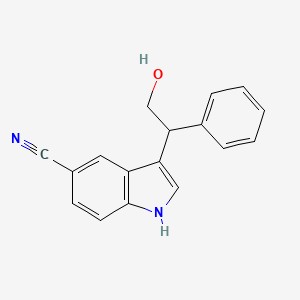
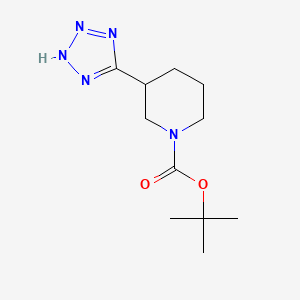
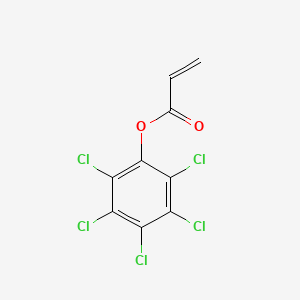
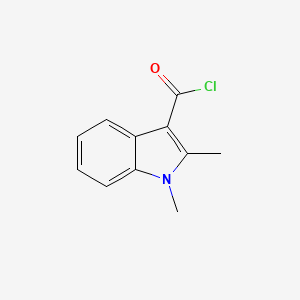
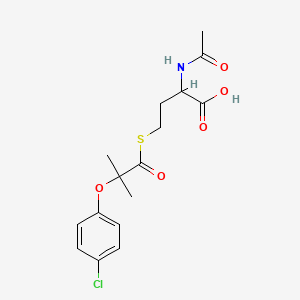
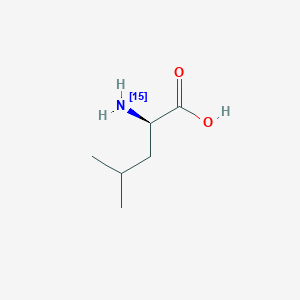
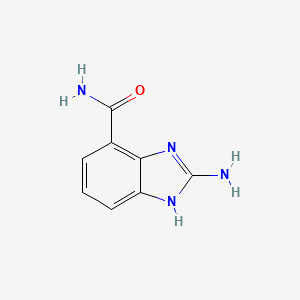
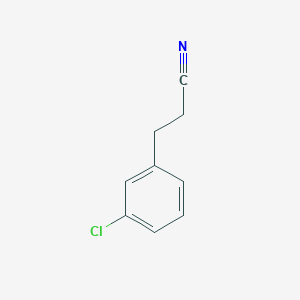
![methyl 2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1625114.png)

![Pyrrolo[1,2-c]pyrimidine-7-carboxaldehyde](/img/structure/B1625117.png)
![2,3-Dihydropyrrolo[1,2-c]pyrimidine-1,4-dione](/img/structure/B1625120.png)
![2,2-Dimethyl-6-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine](/img/structure/B1625121.png)